molecular formula C15H12N4O3 B2813962 (Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one CAS No. 324777-32-4

(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one

Cat. No.: B2813962
CAS No.: 324777-32-4
M. Wt: 296.286
InChI Key: BOZGUINNVGTFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives This compound is characterized by the presence of a benzylhydrazono group and a nitro group attached to the indolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one typically involves the condensation of 5-nitroindolin-2-one with benzylhydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzylhydrazono group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of benzylhydrazono derivatives.

Scientific Research Applications

(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group and benzylhydrazono moiety play crucial roles in its reactivity and biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-2-benzylhydrazine: This compound shares the benzylhydrazine moiety but differs in the presence of a benzoyl group instead of the indolin-2-one core.

    2-(2-benzylhydrazono)-1,2-diphenylethan-1-one: Similar in having a benzylhydrazono group, but with a different core structure.

Uniqueness

(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one is unique due to the combination of the indolin-2-one core with the benzylhydrazono and nitro groups

Properties

IUPAC Name

3-(benzyldiazenyl)-5-nitro-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15-14(18-16-9-10-4-2-1-3-5-10)12-8-11(19(21)22)6-7-13(12)17-15/h1-8,17,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYTVOWMYDHEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.